2-Bromo-4-(4-bromophenyl)phenol

Enzyme Inhibition Peroxidase Selectivity Profiling

2-Bromo-4-(4-bromophenyl)phenol (CAS 59452-49-2), also known as 3,4'-dibromo-[1,1'-biphenyl]-4-ol, is a brominated phenolic compound belonging to the class of halogenated biphenyls. Its molecular structure comprises a phenol core substituted with bromine atoms at the 2-position and a 4-bromophenyl group at the 4-position, giving it a molecular formula of C₁₂H₈Br₂O and a molecular weight of 328.00 g/mol.

Molecular Formula C12H8Br2O
Molecular Weight 328.00 g/mol
CAS No. 59452-49-2
Cat. No. B12093837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(4-bromophenyl)phenol
CAS59452-49-2
Molecular FormulaC12H8Br2O
Molecular Weight328.00 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)O)Br)Br
InChIInChI=1S/C12H8Br2O/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7,15H
InChIKeyIJJCARCIQRHVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(4-bromophenyl)phenol (CAS 59452-49-2) Procurement Guide: A Dibrominated Biphenylol for Specialized Chemical Synthesis and Peroxidase Inhibition Studies


2-Bromo-4-(4-bromophenyl)phenol (CAS 59452-49-2), also known as 3,4'-dibromo-[1,1'-biphenyl]-4-ol, is a brominated phenolic compound belonging to the class of halogenated biphenyls. Its molecular structure comprises a phenol core substituted with bromine atoms at the 2-position and a 4-bromophenyl group at the 4-position, giving it a molecular formula of C₁₂H₈Br₂O and a molecular weight of 328.00 g/mol [1]. Key physicochemical properties include a computed XLogP3-AA of 4.6, a topological polar surface area of 20.2 Ų, and a predicted pKa of 8.20 [1]. The compound is primarily utilized as a specialized synthetic intermediate, notably in cross-coupling reactions and as a building block for more complex aromatic systems, and has been identified as a selective inhibitor of human eosinophil peroxidase (EPX) [1][2].

Why 2-Bromo-4-(4-bromophenyl)phenol Cannot Be Substituted with Simpler Analogs Like 4-Bromophenol or 2,4-Dibromophenol


Generic substitution of 2-bromo-4-(4-bromophenyl)phenol with simpler bromophenols (e.g., 4-bromophenol, CAS 106-41-2) or dibromophenols (e.g., 2,4-dibromophenol, CAS 615-58-7) is precluded by fundamental differences in their molecular architecture and resulting properties. The target compound is not a mono-aromatic phenol but a biphenyl system, possessing two distinct aromatic rings connected by a C-C bond. This biphenyl scaffold introduces a rotatable bond and a significantly larger, more planar molecular surface area compared to single-ring analogs [1]. The presence of bromine atoms on both rings also creates unique electronic and steric environments. These differences directly impact critical performance metrics: the compound's lipophilicity (LogP ~4.6) and steric bulk are essential for specific binding interactions observed in enzyme inhibition assays, which simpler bromophenols cannot replicate [1][2]. Furthermore, its dual halogenation sites offer distinct possibilities for sequential cross-coupling reactions in synthetic chemistry, a versatility absent in mono-functionalized or single-ring alternatives .

Quantitative Differentiation of 2-Bromo-4-(4-bromophenyl)phenol Against Closest Analogs


Enzymatic Inhibition: Selective Activity Against Human Eosinophil Peroxidase (EPX) Versus Myeloperoxidase (MPO)

The compound exhibits a clear, quantifiable selectivity window in its inhibition of two closely related human peroxidases. It inhibits eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM, while its potency against myeloperoxidase (MPO) is dramatically lower, with an IC₅₀ of 42,000 nM (42 μM). This represents a >116-fold selectivity for EPX over MPO [1]. In a related cellular assay, it showed even weaker inhibition of PMA-induced MPO activity in human neutrophils (IC₅₀ = 42,000 nM), confirming the selectivity is maintained in a more complex biological system [1]. This selectivity profile is a key differentiator from non-selective bromophenol inhibitors.

Enzyme Inhibition Peroxidase Selectivity Profiling

Physicochemical Differentiation: Enhanced Lipophilicity and Structural Complexity Over Common Dibromophenols

The compound's biphenyl architecture confers significantly higher lipophilicity and molecular weight compared to single-ring dibrominated phenols. Its computed LogP (XLogP3-AA) is 4.6 and its molecular weight is 328.00 g/mol [1]. In contrast, a common alternative like 2,4-dibromophenol (CAS 615-58-7) has a lower molecular weight (251.91 g/mol) and, while its exact LogP is not consistently reported across all sources, it is structurally and predictively less lipophilic due to the absence of the second aromatic ring . This difference in lipophilicity can significantly impact membrane permeability and non-specific protein binding in biological assays.

Physicochemical Properties Lipophilicity QSAR

Synthetic Utility: A Unique Dual-Brominated Biphenyl Scaffold for Sequential Cross-Coupling

As a brominated phenol with a biphenyl core, this compound offers two distinct sites for further functionalization: the phenolic -OH group and the two bromine atoms on different aromatic rings. This makes it a privileged scaffold for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While the simpler analog 4-(4-bromophenyl)phenol (CAS 29558-77-8) also contains a biphenyl core and a single bromine, it lacks the second bromine atom at the ortho-position relative to the hydroxyl group, which provides an additional reactive handle for divergent synthesis . Similarly, 2-bromo-4-phenylphenol (CAS 92-03-5) has a non-brominated phenyl group, limiting its utility in certain coupling strategies .

Organic Synthesis Cross-Coupling Building Block

Commercial Availability: Defined Purity Grade for Research Applications

The compound is commercially available from specialty chemical suppliers at a defined purity of 95% . This level of purity is sufficient for most research-grade synthetic and screening applications, providing a clear benchmark for procurement. While other bromophenols like 2,4-dibromophenol are also available at high purities (e.g., 98%), the unique structural features of this biphenylol justify its higher cost and limited sourcing options .

Chemical Purity Procurement Quality Control

High-Value Application Scenarios for 2-Bromo-4-(4-bromophenyl)phenol Based on Verifiable Differentiation


Tool Compound for Investigating Eosinophil Peroxidase (EPX) in Inflammatory Disease Models

Researchers studying asthma, allergic rhinitis, or eosinophilic esophagitis can use this compound to selectively inhibit EPX activity. Its >116-fold selectivity over MPO (IC₅₀ = 360 nM vs. 42,000 nM) allows for the specific interrogation of EPX-mediated tissue damage and inflammation without the confounding effects of MPO inhibition, which is crucial for validating EPX as a therapeutic target [1].

Advanced Building Block for Divergent Synthesis of Polyaromatic Compounds

Synthetic and medicinal chemists can leverage this biphenyl scaffold with two distinct bromine atoms as a central core for constructing diverse compound libraries. The ability to perform sequential, chemoselective cross-coupling reactions at different positions on the biphenyl system enables the rapid generation of structural complexity that is unattainable with simpler, mono-brominated phenols like 4-(4-bromophenyl)phenol .

Probe Molecule for Structure-Activity Relationship (SAR) Studies on Halogenated Phenols

Given its defined lipophilicity (LogP 4.6) and structural features, this compound serves as an excellent comparator in SAR campaigns exploring the effect of halogenation and aromatic extension on biological activity. It can be benchmarked against 2,4-dibromophenol to isolate the contribution of the second phenyl ring and increased logP on parameters like cell permeability, cytotoxicity, and target engagement [2].

Precursor for Flame Retardants or Specialty Polymer Additives

Brominated biphenyls are a known class of compounds used as flame retardants. While direct data on this specific derivative is limited, its high bromine content (approximately 49% by weight) and biphenyl core make it a structurally relevant intermediate or model compound for research into novel, high-performance flame retardant materials, differentiating it from lower molecular weight or less brominated alternatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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